molecular formula C14H16BFO3 B1448980 (4-Fluorobenzofuran-2-yl)boronic acid pinacol ester CAS No. 2121514-66-5

(4-Fluorobenzofuran-2-yl)boronic acid pinacol ester

Cat. No. B1448980
M. Wt: 262.09 g/mol
InChI Key: YYVQBZSYZNELHT-UHFFFAOYSA-N
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Description

“(4-Fluorobenzofuran-2-yl)boronic acid pinacol ester” is a chemical compound used in scientific research . It is a type of organoboron reagent, which are generally environmentally benign and are used in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of “(4-Fluorobenzofuran-2-yl)boronic acid pinacol ester” is represented by the IUPAC name 2-(4-fluorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .


Chemical Reactions Analysis

Boronic esters like “(4-Fluorobenzofuran-2-yl)boronic acid pinacol ester” are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . Protodeboronation of boronic esters is also possible, utilizing a radical approach .


Physical And Chemical Properties Analysis

The molecular weight of “(4-Fluorobenzofuran-2-yl)boronic acid pinacol ester” is 262.09 . It should be stored at a temperature of 2-8°C .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 .

Future Directions

The use of boronic esters like “(4-Fluorobenzofuran-2-yl)boronic acid pinacol ester” in organic synthesis is expected to continue due to their versatility and the mild, functional group tolerant conditions of reactions they are used in . Further development of the synthesis and purification of these compounds could enhance their applicability .

properties

IUPAC Name

2-(4-fluoro-1-benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BFO3/c1-13(2)14(3,4)19-15(18-13)12-8-9-10(16)6-5-7-11(9)17-12/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVQBZSYZNELHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(O2)C=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluorobenzofuran-2-yl)boronic acid pinacol ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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